1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O2/c27-20(26-7-3-1-2-4-8-26)17-23-9-11-24(12-10-23)18-5-6-19(22-21-18)25-13-15-28-16-14-25/h5-6H,1-4,7-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZXZFWPWIZGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features several key structural components:
- Azepane Ring : A seven-membered saturated ring that contributes to the compound's overall stability and biological interactions.
- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms that is known for its role in various pharmacological activities.
- Morpholine Group : A cyclic amine that enhances the solubility and bioavailability of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, thereby modulating physiological responses.
- Receptor Interaction : It can act as an antagonist or agonist at certain receptors, influencing signal transduction pathways related to cell proliferation and survival.
Therapeutic Applications
Research indicates potential therapeutic applications in several areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Neurological Disorders : Given its structural similarity to known neuroactive compounds, it may have applications in treating conditions such as anxiety or depression by modulating neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against specific cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability in breast cancer cells treated with varying concentrations of the compound. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer properties.
In Vivo Studies
Animal models have also been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. In a murine model of induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests that it may be effective in vivo, warranting further investigation into its mechanism of action and potential side effects.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related molecules from the evidence:
*Estimated based on structural analogs.
Key Observations:
Morpholine’s electron-rich oxygen may also enhance binding to polar enzyme pockets . Azepane increases lipophilicity compared to smaller rings like piperidine (), which could improve membrane permeability but reduce aqueous solubility .
Bioisosteric Replacements: Replacing 3,5-dimethylpyrazole () with morpholine alters hydrogen-bonding capacity. Pyrazole acts as a hydrogen-bond donor/acceptor, whereas morpholine primarily serves as a hydrogen-bond acceptor, influencing target selectivity .
Piperazine vs.
Preparation Methods
Preparation of 6-Chloro-2-methylpyridazine
The pyridazine ring is synthesized via cyclocondensation of 1,2-diketones with hydrazines. For example, reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) yields pyridazin-3-one derivatives. Subsequent chlorination using phosphorus oxychloride (POCl3) introduces a leaving group at position 6:
Morpholine Substitution at Position 6
Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom with morpholine. Reaction conditions include morpholine (2.5 equiv), potassium carbonate (K2CO3), and dimethylformamide (DMF) at 80°C for 12 hours:
Alternative Synthetic Routes
Enaminone-Mediated Coupling
Using dimethylformamide dimethylacetal (DMF-DMA), the ethanone segment is converted to an enaminone intermediate, facilitating nucleophilic attack by piperazine:
Subsequent reaction with 3-(piperazin-1-yl)-6-morpholino-2-methylpyridazine yields the target compound.
One-Pot Biginelli Adaptation
Though unconventional, modified Biginelli conditions (urea, acetic acid) enable cyclization of intermediates containing pyridazine and piperazine motifs.
Optimization and Challenges
Regioselectivity Control
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients isolates intermediates.
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Recrystallization : Ethanol/water mixtures purify final products.
Analytical Characterization
Scalability and Industrial Relevance
Q & A
Basic Research Questions
What are the key synthetic pathways for preparing 1-(azepan-1-yl)-2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
Core Pyridazine Formation : Construct the pyridazine ring via cyclization of diketones with hydrazine derivatives under reflux conditions.
Morpholine Substitution : Introduce the morpholine group at the 6-position of pyridazine using nucleophilic aromatic substitution (SNAr) with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C .
Piperazine Coupling : Attach the piperazine moiety via Buchwald-Hartwig amination or Mitsunobu reaction, requiring palladium catalysts or DIAD/TPP, respectively .
Azepane-Ethanone Linkage : Connect the azepane ring to the ethanone group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .
Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane). Final purity ≥95% is confirmed by NMR and mass spectrometry .
How is the compound characterized, and what analytical techniques are critical for quality control?
Methodological Answer:
Key characterization methods include:
Structural Elucidation :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and integration ratios (DMSO-d6 or CDCl3 solvents) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., ESI+ mode, m/z calculated for C23H34N7O2: 464.2778) .
Purity Assessment :
- HPLC : Use C18 columns (mobile phase: MeCN/H2O with 0.1% TFA; λ = 254 nm). Acceptable purity: ≥95% .
Thermal Stability :
- Differential Scanning Calorimetry (DSC) : Determine melting point and decomposition temperature (e.g., Tm ~180–200°C) .
What are the hypothesized pharmacological targets based on structural analogs?
Methodological Answer:
The compound’s nitrogen-rich heterocycles (piperazine, morpholine, azepane) suggest interactions with:
Neurotransmitter Receptors :
- Serotonin (5-HT) Receptors : Piperazine derivatives often bind 5-HT1A/2A subtypes. Conduct radioligand binding assays (e.g., [3H]-WAY-100635 for 5-HT1A) .
- Dopamine D2-like Receptors : Use CHO cells expressing human D2 receptors and measure cAMP inhibition .
Enzyme Inhibition :
- Kinases (e.g., PI3K, mTOR) : Screen using ADP-Glo™ kinase assays. IC50 values <1 µM indicate high potency .
Advanced Research Questions
How can reaction yields be optimized for the pyridazine-morpholine coupling step?
Methodological Answer:
Solvent Selection : Replace DMF with DMA (dimethylacetamide) to reduce side reactions.
Catalyst Screening : Test Pd(OAc)2/Xantphos vs. CuI/1,10-phenanthroline for SNAr efficiency. Cu systems may reduce costs but require higher temps (120°C) .
Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h (150°C, 300W), improving yield from 60% to 85% .
Work-Up : Extract with ethyl acetate (3×) and wash with brine to remove excess morpholine.
Data Contradiction Note : Morpholine substitution in pyridazine is less efficient than in pyrimidines (60% vs. 85% yield) due to lower ring electron deficiency. Confirm via DFT calculations .
How should researchers address discrepancies in biological activity data across structural analogs?
Methodological Answer:
Structural-Activity Relationship (SAR) Analysis :
- Compare substituent effects: Morpholine vs. piperidine at pyridazine-6-position. Use molecular docking (AutoDock Vina) to predict binding poses in 5-HT2A homology models .
- Key Finding : Morpholine’s oxygen atom forms a hydrogen bond with Ser159 in 5-HT2A, increasing affinity by 10-fold vs. piperidine .
Assay Variability Mitigation :
- Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times (e.g., 30 min vs. 60 min).
- Example : EC50 for D2 inhibition varies from 50 nM (HEK293) to 200 nM (CHO) due to receptor density differences .
What computational strategies predict the compound’s ADMET properties?
Methodological Answer:
Physicochemical Properties :
- LogP : Calculate via SwissADME (predicted LogP = 2.1), indicating moderate lipophilicity .
- Solubility : Use QSPR models (e.g., ESOL) to estimate aqueous solubility (~0.1 mg/mL at pH 7.4) .
Metabolism Prediction :
- CYP450 Interactions : Simulate using Schrödinger’s SiteMap. Morpholine and azepane are susceptible to CYP3A4 oxidation; test with liver microsomes .
Toxicity :
- hERG Inhibition : Patch-clamp assays (IC50 >10 µM reduces cardiac risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
